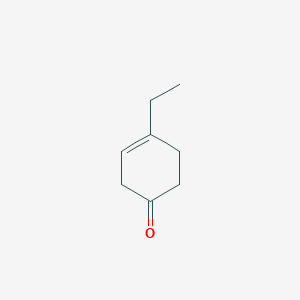

4-Ethyl-3-cyclohexen-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-ethylcyclohex-3-en-1-one |

InChI |

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h3H,2,4-6H2,1H3 |

InChI Key |

OCWNYERVPBBARM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CCC(=O)CC1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformational Pathways of 4 Ethyl 3 Cyclohexen 1 One

Conjugate Addition Reactions (e.g., Michael Additions) with Nucleophiles

The enone system in 4-ethyl-3-cyclohexen-1-one is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com In these reactions, the nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.org This process, also known as 1,4-addition, is a vinylogous counterpart to direct nucleophilic addition at the carbonyl carbon (1,2-addition). wikipedia.orglibretexts.org

The mechanism involves the attack of the nucleophile at the β-position, leading to the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized between the α-carbon and the oxygen atom. wikipedia.org Subsequent protonation, typically during workup, yields the saturated ketone product. wikipedia.org

A diverse array of nucleophiles participate in Michael additions with cyclohexenone derivatives. These include:

Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are particularly effective for 1,4-addition to α,β-unsaturated ketones. pressbooks.pubresearchgate.netrsc.org Unlike "harder" nucleophiles such as Grignard or organolithium reagents that favor 1,2-addition, the "softer" nature of organocuprates directs them to the β-carbon. researchgate.netcharlotte.edu For instance, lithium diethylcuprate adds an ethyl group to the β-carbon of 2-cyclohexen-1-one (B156087). pressbooks.pub

Enolates: Enolates derived from β-dicarbonyl compounds, such as β-keto esters and malonic esters, are excellent nucleophiles for Michael reactions. libretexts.org

Amines and Thiols: Secondary amines react with conjugated carbonyls to form 3-aminocarbonyl compounds. wikipedia.org Similarly, thiols can act as nucleophiles in conjugate additions. libretexts.org

Cyanide: Hydrogen cyanide can add to conjugated carbonyls to form 1,4-keto-nitriles. wikipedia.org

The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. Strong, hard nucleophiles tend to favor irreversible, kinetically controlled 1,2-addition. libretexts.org In contrast, weaker, soft nucleophiles often lead to reversible 1,2-addition, allowing for the thermodynamically more stable 1,4-adduct to predominate. libretexts.org

Electrophilic Reactivity of the Enone Moiety

The enone moiety of this compound also exhibits electrophilic reactivity at both the carbonyl oxygen and the double bond. Protonation of the carbonyl oxygen increases the electrophilicity of the β-carbon, facilitating conjugate addition. With strong bases, deprotonation can occur at the α- and γ-positions (carbons 2 and 6) adjacent to the carbonyl group and the double bond. wikipedia.org

Reductive and Oxidative Transformations of the Cyclohexenone Core

The cyclohexenone core of this compound can undergo a variety of reductive and oxidative transformations, targeting the carbonyl group, the carbon-carbon double bond, or both.

Reductive Transformations:

Catalytic Hydrogenation: This is a common method for reducing the double bond and/or the carbonyl group. The choice of catalyst and reaction conditions determines the selectivity.

Selective C=C Reduction: Catalysts like tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst) can selectively hydrogenate the carbon-carbon double bond, leaving the carbonyl group intact. orgsyn.org Palladium on carbon (Pd/C) is also widely used for the reduction of alkenes. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via syn-addition of hydrogen to the face of the double bond adsorbed onto the catalyst surface. libretexts.orgmasterorganicchemistry.com

Selective C=O Reduction: Asymmetric transfer hydrogenation using catalysts like bifunctional ruthenium complexes can enantioselectively reduce the ketone to a chiral alcohol. mdpi.com

Reduction to Cyclohexanol (B46403): Using certain catalysts and conditions, both the double bond and the carbonyl group can be reduced to yield the corresponding cyclohexanol. researchgate.net

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group. LiAlH₄ typically adds directly to the carbonyl (1,2-addition) rather than undergoing conjugate addition. masterorganicchemistry.com

Oxidative Transformations:

Epoxidation: The electron-poor double bond of cyclohexenones can be epoxidized using hydroperoxides under basic conditions, a reaction known as the Weitz-Scheffer reaction. nih.gov For example, epoxidation of 2-cyclohexen-1-one with tert-butyl hydroperoxide mediated by DBU proceeds via rate-limiting nucleophilic addition of the hydroperoxide to the enone. nih.govacs.org

Oxidation to Cyclohexane-1,3-dione: Cyclohexenone can be oxidized to cyclohexane-1,3-dione.

Sigmatropic Rearrangements in Cyclohexenone Derivatives

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. msu.edu While less common for simple cyclohexenones, derivatives can be designed to undergo these transformations, which are powerful tools for forming complex carbocyclic frameworks.

researchgate.netresearchgate.net-Sigmatropic Rearrangements (Cope and Claisen): The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether or allyl aryl ether. msu.edulibretexts.orgnih.gov These rearrangements proceed through a concerted, six-membered cyclic transition state. libretexts.orgstereoelectronics.org For example, heating an allyl aryl ether induces a researchgate.netresearchgate.net-sigmatropic rearrangement to form an o-allylphenol, proceeding through a cyclohexadienone intermediate. libretexts.org There are reports of Cope rearrangements in more complex cyclohexenone systems to construct quaternary carbon centers. brynmawr.edu

acs.orgepfl.ch-Sigmatropic Hydrogen Shifts: These rearrangements involve the migration of a hydrogen atom across a five-atom π-system. msu.edulibretexts.org Thermal acs.orgepfl.ch-hydrogen shifts are common and proceed suprafacially. msu.edustereoelectronics.org In some cases, competition can exist between a Cope rearrangement and a acs.orgepfl.ch-sigmatropic hydrogen migration. cdnsciencepub.com

Prochiral Aspects and Stereochemical Implications in Reactivity

This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single step. wikipedia.org The faces of the double bond and the carbonyl group are diastereotopic, and selective reaction at one face over the other leads to the formation of stereoisomers. This has significant implications for its reactivity.

Asymmetric Conjugate Addition: The addition of nucleophiles to the prochiral enone can be rendered enantioselective by using chiral catalysts. For example, the asymmetric addition of aryl selenol to 2-cyclohexen-1-one has been achieved using cinchona alkaloids as catalysts. nih.gov Rhodium/BINAP catalysts have been used for the asymmetric conjugate addition of phenylboronic acid to cyclohexenone. wikipedia.org

Asymmetric Reduction: As mentioned previously, the ketone can be reduced enantioselectively to a chiral alcohol using asymmetric catalysts. mdpi.com For example, (R)-cyclohex-2-enol can be synthesized by the asymmetric hydrosilylation of 2-cyclohexen-1-one. researchgate.net

Diastereoselectivity in Diels-Alder Reactions: When used as a dienophile, the faces of the cyclohexenone ring can exhibit diastereoselectivity in their reaction with dienes, leading to the formation of specific stereoisomers in the resulting bicyclic products.

The stereochemical outcome of these reactions is often governed by the formation of the most stable transition state, which minimizes steric interactions and maximizes favorable orbital overlap.

Catalytic Mechanistic Investigations for Cyclohexenone Conversions

Understanding the mechanisms of catalytic reactions involving cyclohexenones is crucial for optimizing reaction conditions and designing new catalysts.

Hydrogenation Mechanisms: The hydrogenation of cyclohexenone can proceed through different pathways depending on the catalyst.

With ruthenium and osmium complexes, kinetic studies suggest that the catalytic cycle for hydrogenation of the carbonyl group involves the oxidative addition of hydrogen as the rate-determining step. researchgate.net These catalysts can also selectively reduce the C=C double bond of 2-cyclohexen-1-one to cyclohexanone (B45756) before reducing the carbonyl group. researchgate.net

On Pt-Sn alloy surfaces, the gas-phase hydrogenation of cyclohexanone to cyclohexanol is the main reaction at 325–400 K. princeton.edu At higher temperatures (400–500 K), dehydration of the resulting cyclohexanol becomes significant. princeton.edu

Transfer Hydrogenation: The mechanism for transfer hydrogenation of ketones using ruthenium catalysts is proposed to proceed via a concerted, cyclic six-membered transition state involving the metal, the hydride source (e.g., 2-propanol), and the ketone. diva-portal.org

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. epfl.ch

Epoxidation of Cyclohexenone: In the epoxidation of 2-cyclohexen-1-one with tert-butyl hydroperoxide, a large ¹²C/¹³C KIE was observed at the β-carbon (C3), while a much smaller KIE was found at the α-carbon (C2). nih.govacs.org This indicates that the nucleophilic addition of the hydroperoxide to the β-carbon is the rate-limiting step of the reaction. nih.govacs.orgepfl.ch

Cuprate Addition to Cyclohexenone: For the conjugate addition of lithium dibutylcuprate to cyclohexenone, ¹³C KIE studies implicated a rate-determining reductive elimination from a Cu(III) intermediate. acs.org

These mechanistic studies, combining kinetics, stereochemical analysis, and theoretical calculations, provide a detailed picture of the factors controlling the reactivity of this compound and related cyclohexenone systems.

Electron Paramagnetic Resonance (EPR) and Radical Trapping Experiments

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. ethz.ch This makes it an invaluable tool for studying reactions that proceed via radical intermediates. ethz.ch While stable radicals can be observed directly, most organic radicals are highly reactive and short-lived. In such cases, radical trapping experiments are employed. This method involves adding a "spin trap" to the reaction mixture, which reacts with the transient radical to form a much more stable and persistent radical adduct that can be readily detected and characterized by EPR. whiterose.ac.uk

In the context of this compound, reactions susceptible to radical mechanisms include certain oxidations, photochemical transformations, and metal-mediated couplings. For instance, a hypothetical oxidation reaction could proceed through the formation of an allylic radical intermediate. To verify this, the reaction would be conducted in the presence of a spin trap, such as N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). If a radical is formed, it will be trapped, and the resulting nitroxide adduct can be analyzed.

The EPR spectrum of the spin adduct provides detailed structural information about the original transient radical through its hyperfine coupling constants (hfc's). The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) splits the EPR signal into a characteristic multiplet pattern. The magnitude of these splittings (A-values) is highly sensitive to the structure of the trapped radical. acs.org

Further evidence for a radical mechanism can be obtained by conducting the reaction in the presence of radical inhibitors or scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) or 1,1-diphenylethylene. nih.gov A significant decrease in the reaction rate or complete inhibition of product formation upon the addition of these agents strongly suggests the involvement of radical intermediates. nih.gov

Table 1: Hypothetical EPR Data for a Radical Adduct in a Reaction of this compound

This table illustrates the type of data obtained from an EPR radical trapping experiment, assuming the trapping of a hypothetical allylic radical from this compound using PBN as the spin trap.

| Parameter | Value | Interpretation |

| g-value | 2.0059 | Typical for a nitroxide radical, indicating the general class of the species detected. |

| A(¹⁴N) | 14.5 G | Hyperfine coupling to the nitrogen atom of the PBN trap. Its magnitude is characteristic of a trapped carbon-centered radical. |

| A(¹Hβ) | 3.2 G | Hyperfine coupling to the β-proton of the PBN adduct. This confirms the formation of a spin adduct. |

| A(¹Hγ) | 0.8 G | Further coupling to a γ-proton, potentially from the trapped allylic fragment, which can help in the definitive identification of the radical structure. |

Cyclic Voltammetry and Electrochemical Mechanistic Probes

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound and probe the mechanisms of electron transfer-initiated reactions. aip.org By measuring the current that develops in a solution as the electric potential is varied, CV can determine oxidation and reduction potentials, assess the stability of electrochemically generated intermediates, and provide kinetic information on follow-up chemical reactions. aip.orgresearchgate.net

For this compound, an α,β-unsaturated ketone, the primary electrochemical processes of interest are reductions. The compound features two reducible functionalities: the carbonyl group and the conjugated double bond. A typical CV experiment would involve scanning the potential to negative values to observe reduction events. The first step is often a single-electron transfer to the molecule's lowest unoccupied molecular orbital (LUMO), forming a radical anion.

The fate of this radical anion is highly dependent on the experimental conditions, and its stability can be assessed by the reversibility of the corresponding peak in the voltammogram.

In an aprotic solvent , if the radical anion is stable on the timescale of the CV experiment, a reversible wave (an equal and opposite peak on the reverse scan) will be observed. If it is unstable, it may undergo follow-up reactions like dimerization, making the process irreversible. researchgate.net

In a protic solvent (or in the presence of a proton source), the initially formed radical anion is likely to be rapidly protonated. The resulting neutral radical is typically easier to reduce than the starting material, leading to a second electron transfer and further protonation to yield the final reduced product (e.g., an allylic alcohol or a saturated ketone). This multi-step process often appears as a single, large, irreversible wave in the CV.

By systematically varying parameters such as the scan rate, solvent, and substrate concentration, a detailed mechanistic picture can be constructed. For example, an irreversible peak in a cyclic voltammogram is indicative of a chemical change occurring after the initial electron transfer. aip.org Furthermore, CV can be used to study the influence of additives, such as Lewis acids, which can coordinate to the carbonyl oxygen, altering the electron density and shifting the reduction potential to less negative values. nih.gov

Table 2: Illustrative Cyclic Voltammetry Data for the Reduction of this compound

This table presents hypothetical data to demonstrate how CV could be used to probe the reduction mechanism of this compound under different conditions. The potential is measured against a standard reference electrode (e.g., Ag/AgCl).

| Condition | Cathodic Peak Potential (Epc) | Anodic Peak (Epa) | Mechanism Indicated |

| Aprotic Solvent (e.g., Acetonitrile) | -2.1 V | Present (quasi-reversible) | One-electron reduction to a relatively stable radical anion. |

| Aprotic Solvent + Radical Trap | -2.1 V | Absent (irreversible) | Radical anion is formed and undergoes a rapid follow-up chemical reaction (trapping). |

| Protic Solvent (e.g., Ethanol/Water) | -1.8 V | Absent (irreversible) | Multi-electron, multi-proton (ECEC: Electron-Chemical-Electron-Chemical) reduction pathway. The less negative potential indicates a thermodynamically more favorable overall process. |

Advanced Synthetic Applications and Derivatization Strategies of 4 Ethyl 3 Cyclohexen 1 One

Building Block in the Synthesis of Complex Organic Architectures

4-Ethyl-3-cyclohexen-1-one serves as a key starting material for creating complex organic structures. Its inherent functionality allows for the stereocontrolled construction of six-membered rings, which are ubiquitous in biologically active compounds.

Construction of Polycyclic Natural Products

The synthesis of polycyclic natural products often relies on robust ring-forming reactions where substituted cyclohexenones are pivotal. Two of the most powerful methods for constructing six-membered rings are the Diels-Alder reaction and the Robinson annulation. wikipedia.orglibretexts.org

The Diels-Alder reaction , a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, provides a reliable method for forming substituted cyclohexene (B86901) rings. wikipedia.org Substituted cyclohexenones, acting as dienophiles, are instrumental in this process for assembling the decalin skeleton found in numerous terpenoids. cdnsciencepub.com For instance, studies on 4,4-dimethyl-2-cyclohexenone, a structural analog of this compound, have demonstrated its utility in synthesizing the 4,4-dimethyl-1-decalone ring system, a common feature in various natural products. cdnsciencepub.com Similarly, 4-cyano-4-methyl-2-cyclohexenone has been used as an intermediate in the total synthesis of complex napelline-type C-20 diterpenoid alkaloids. acs.orgnih.gov

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgpressbooks.pub This reaction is a cornerstone in the synthesis of steroids, antibiotics, and other polycyclic compounds. wikipedia.orgpressbooks.pub In a typical sequence, a Michael donor adds to an α,β-unsaturated ketone, and the resulting intermediate undergoes an intramolecular cyclization to build a new six-membered ring. libretexts.org This methodology is famously used in the synthesis of the steroid hormone estrone. libretexts.org Given its structure, this compound is a suitable substrate for participating in or being synthesized via such annulation strategies to generate more complex polycyclic systems.

| Reaction Type | Description | Relevance to Polycyclic Synthesis |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative. wikipedia.org | Directly constructs six-membered rings, forming the core of many polycyclic natural products like terpenoids and steroids. cdnsciencepub.com |

| Robinson Annulation | A two-step process involving a Michael addition followed by an intramolecular aldol condensation to create a cyclohexenone ring. pressbooks.pub | A key method for building fused ring systems, essential for the synthesis of steroids and alkaloids. wikipedia.org |

Synthesis of Scaffold-Diverse Pharmaceutical Intermediates

The cyclohexenone moiety is a common feature in many pharmaceutically active molecules and serves as a versatile starting point for their synthesis. wikipedia.orgorganic-chemistry.org Optically active γ-substituted cycloalkenones, in particular, are highly valued precursors for pharmaceuticals. mdpi.com The saturated analog, cyclohexanone (B45756), is a crucial component in the synthesis of various active pharmaceutical ingredients (APIs), including anticonvulsants and analgesics. alphachem.biz

The reactivity of the enone system within this compound allows for a multitude of chemical transformations, enabling the construction of diverse molecular scaffolds. This versatility makes it a valuable intermediate for creating libraries of compounds for drug discovery. The cyclohexanone skeleton, readily accessible from cyclohexenone, is the core structure in many pharmaceutical drugs, such as Garsubellin A, which shows potential for treating Alzheimer's disease. beilstein-journals.org

Generation of Agrochemical Intermediates

The cyclohexenone scaffold is also of significant interest in the agrochemical industry. Research has shown that novel ester-substituted cyclohexenone derivatives can function as herbicide safeners. nih.govacs.orgresearchgate.net Safeners are compounds applied in combination with herbicides to protect crops from phytotoxic damage without diminishing the herbicide's effectiveness on weeds. nih.govresearchgate.net

In one study, a series of these derivatives were synthesized and tested for their ability to mitigate injury to maize caused by the herbicide tembotrione. nih.govacs.org Several of the synthesized compounds demonstrated significant safener activity, with one particular compound, II-14, showing performance comparable to the commercial safener isoxadifen-ethyl. nih.govacs.org This highlights the potential of substituted cyclohexenones like this compound to serve as precursors for new agrochemical products. Additionally, a class of herbicides known as cyclohexanedione oximes is widely used for weed control. google.comgoogleapis.com

| Compound Class | Application | Mechanism of Action |

| Ester-Substituted Cyclohexenones | Herbicide Safeners nih.govacs.org | Protect crops from herbicide-induced injury by enhancing herbicide metabolism or competitively binding to target sites. nih.govresearchgate.net |

| Cyclohexanedione Oximes | Herbicides google.com | Control harmful plants in various crops. google.com |

Functionalization and Derivatization of this compound

The chemical reactivity of this compound is dominated by its α,β-unsaturated ketone system, which provides multiple sites for functionalization through both nucleophilic and electrophilic reactions.

Introduction of Additional Functionalities via Electrophilic and Nucleophilic Substitutions

As an enone, this compound readily undergoes nucleophilic conjugate addition , also known as the Michael reaction. wikipedia.orgwikipedia.org In this reaction, a wide variety of nucleophiles (Michael donors), such as enolates, organocuprates, and amines, add to the β-carbon of the double bond. wikipedia.orgwikipedia.orgyoutube.com This process is a powerful C-C bond-forming reaction that allows for the introduction of diverse functional groups at this position.

The double bond can also react with electrophiles in an electrophilic addition reaction. libretexts.org Reagents like halogens (e.g., Br₂) can add across the double bond to yield di-functionalized cyclohexanone derivatives. Furthermore, the carbonyl group itself is susceptible to nucleophilic attack, and the α-carbons can be deprotonated with a strong base to form enolates, enabling alkylation or other reactions at those positions. wikipedia.org

| Reaction Type | Reagent Class | Site of Attack | Resulting Structure |

| Nucleophilic Conjugate Addition (Michael Reaction) | Enolates, Organocuprates, Amines wikipedia.org | β-carbon (C3) | 3-substituted cyclohexanone |

| Electrophilic Addition | Halogens (Br₂, Cl₂) libretexts.org | C3-C4 double bond | 3,4-dihalo-4-ethylcyclohexan-1-one |

| Nucleophilic Addition | Grignard reagents, Organolithiums wikipedia.org | Carbonyl carbon (C1) | Tertiary alcohol |

| Enolate Formation/Alkylation | Strong base (LDA) followed by an alkyl halide | α-carbon (C2 or C6) | α-alkylated cyclohexenone |

Chiral Derivatization for Stereochemical Control

The stereoselective synthesis of substituted cyclohexenones is of great importance, as the stereochemistry of the final product often dictates its biological activity. mdpi.com Several advanced strategies have been developed to achieve stereochemical control in the synthesis of chiral cyclohexenones containing quaternary stereocenters (a carbon atom bonded to four other carbon atoms).

One highly effective method is the biocatalytic desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductase enzymes. acs.orgnih.gov This enzymatic reduction breaks the symmetry of the starting material to generate chiral 4,4-disubstituted 2-cyclohexenones with outstanding enantioselectivity, often exceeding 99% enantiomeric excess (ee). acs.orgnih.gov This approach has been shown to be effective for substrates with various substituents, including ethyl groups. nih.gov

Another powerful approach involves the use of chiral auxiliaries . For example, bicyclic lactams derived from readily available chiral amino alcohols can be alkylated twice to introduce two different substituents at the 4-position. Subsequent reduction and hydrolysis yield chiral 4,4-disubstituted cyclohexenones with very high enantiomeric purity (>95% ee). scispace.com These methods provide robust pathways for accessing enantiomerically pure derivatives of this compound, which are valuable for synthesizing complex chiral targets.

| Asymmetric Method | Description | Achieved Enantioselectivity |

| Biocatalytic Desymmetrization | Ene-reductase enzymes catalyze the asymmetric hydrogenation of a prochiral cyclohexadienone. acs.orgnih.gov | Up to >99% ee nih.gov |

| Chiral Auxiliary Approach | A chiral auxiliary directs the stereoselective alkylation of a precursor molecule. scispace.com | Up to >99% ee scispace.com |

Role in Cascade and Multi-Component Reactions for Enhanced Complexity

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach is highly efficient, minimizing waste and purification steps. For a molecule like this compound, a potential cascade sequence could be initiated by a Michael addition, followed by an intramolecular aldol condensation, a classic example being the Robinson annulation. wikipedia.orgresearchgate.netmasterorganicchemistry.com

Multi-component reactions (MCRs) bring together three or more reactants in a single reaction vessel to form a product that incorporates structural elements from each of the starting materials. nih.gov These reactions are prized for their ability to rapidly generate diverse and complex molecular architectures from simple precursors.

Hypothetical Applications in Cascade Reactions:

A prime example of a cascade reaction where this compound could theoretically be employed is the Robinson annulation . This reaction sequence typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgnih.govnih.gov In this scenario, this compound would likely act as the Michael acceptor.

Table 1: Hypothetical Robinson Annulation Cascade with this compound

| Reactant 1 (Michael Acceptor) | Reactant 2 (Michael Donor) | Reaction Type | Potential Product Class |

| This compound | A cyclic ketone (e.g., cyclohexanone) | Robinson Annulation | Fused polycyclic ketone |

Another potential cascade pathway could involve an initial Diels-Alder reaction . As a dienophile, this compound could react with a suitable diene to form a bicyclic adduct. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com Subsequent intramolecular reactions could then be triggered to further increase molecular complexity.

Table 2: Hypothetical Diels-Alder Initiated Cascade

| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Initial Reaction | Potential Subsequent Reactions | Potential Product Class |

| This compound | 1,3-Butadiene | Diels-Alder Cycloaddition | Intramolecular aldol condensation, lactonization | Complex bridged or fused ring systems |

Potential in Multi-Component Reactions:

The electrophilic nature of the double bond and the carbonyl carbon in this compound makes it a suitable candidate for various MCRs, particularly those involving the formation of heterocyclic rings. nih.govwindows.nete-bookshelf.de For instance, in a Hantzsch-type reaction , it could potentially react with a β-ketoester, an aldehyde, and ammonia or an ammonium source to generate dihydropyridine derivatives.

Organocatalysis has emerged as a powerful tool for orchestrating cascade and multi-component reactions. nih.govmdpi.comresearchgate.net Chiral organocatalysts could be employed to control the stereochemical outcome of reactions involving this compound, leading to the enantioselective synthesis of complex molecules.

While the specific reactivity of this compound in these advanced synthetic strategies remains an area for future exploration, its structural features strongly suggest its utility as a versatile synthon for the rapid construction of intricate molecular frameworks. The development of novel cascade and multi-component reactions featuring this compound would open new avenues for the synthesis of diverse and potentially bioactive molecules.

Spectroscopic and Analytical Methodologies for Research on 4 Ethyl 3 Cyclohexen 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Ethyl-3-cyclohexen-1-one, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the carbonyl carbon (C1) is expected to resonate significantly downfield, around δ 199-200 ppm. chemicalbook.com The olefinic carbons (C3 and C4) would appear in the region of δ 120-160 ppm. The remaining saturated carbons of the cyclohexene (B86901) ring and the ethyl group would be found in the upfield region of the spectrum. While a precise experimental spectrum for this compound is not available, data for analogous compounds like trans-4-ethylcyclohexanol shows the ethyl group carbons at approximately δ 11.5 (CH₃) and δ 29.1 (CH₂) ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C1) | - | ~199.0 |

| -CH₂- (C2) | Multiplet | ~35.0 |

| =CH- (C3) | Multiplet (~5.8-6.0) | ~125.0 |

| =C-Et (C4) | - | ~150.0 |

| -CH₂- (C5) | Multiplet | ~25.0 |

| -CH₂- (C6) | Multiplet | ~30.0 |

| -CH₂-CH₃ | Quartet | ~28.0 |

| -CH₂-CH₃ | Triplet | ~12.0 |

| Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary. |

2D-NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the ethyl group's methylene (B1212753) and methyl protons, and the coupling of the vinylic proton with adjacent methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For α,β-unsaturated ketones, this peak typically appears in the range of 1650-1700 cm⁻¹. pressbooks.pub Specifically for cyclohexenone derivatives, this stretch is often observed around 1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the sp²-hybridized carbon of the double bond (above 3000 cm⁻¹) and the sp³-hybridized carbons of the ring and ethyl group (below 3000 cm⁻¹). pressbooks.pub The C=C double bond stretch is expected to be in the region of 1600-1650 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The C=O stretch is also observable in Raman spectra, though typically weaker than in the IR. Conversely, the C=C stretching vibration often gives a strong Raman signal, making it a useful confirmatory technique.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C=O | Stretch | ~1680 (Strong) | ~1680 (Moderate) |

| C=C | Stretch | ~1640 (Medium) | ~1640 (Strong) |

| C-H (sp²) | Stretch | ~3050 | ~3050 |

| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 |

| Note: These are predicted values based on data from analogous compounds and general spectroscopic principles. |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound.

Mass Spectrometry (MS)

In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₂O, 124.18 g/mol ). The fragmentation pattern would provide structural information. A common fragmentation pathway for cyclic ketones involves the loss of small neutral molecules like CO or ethylene. For this specific compound, a significant fragment would likely result from the loss of the ethyl group (a loss of 29 mass units), leading to a peak at m/z 95. pressbooks.pub This is supported by data from the related compound 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, which shows a prominent peak at m/z 109, corresponding to the loss of a propyl group. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₈H₁₂O and distinguishing it from other compounds with the same nominal mass.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The compound would be passed through a capillary column with a specific stationary phase, and its retention time would be characteristic under defined conditions (e.g., temperature program, carrier gas flow rate). For instance, in the analysis of related compounds, a non-polar stationary phase is often used. nih.gov GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, allowing for the separation of components in a mixture and their subsequent identification based on their mass spectra. nih.govaaem.pl

High-Performance Liquid Chromatography is another vital tool, especially for less volatile derivatives or for preparative scale separations. For a compound like 4-Methylcyclohex-3-en-1-one, a reverse-phase (RP) HPLC method has been described using an acetonitrile/water mobile phase. sielc.com Similar conditions, likely with a C18 column, would be applicable for the separation and purity analysis of this compound. The use of a chiral stationary phase in HPLC would be necessary to separate enantiomers if the compound is synthesized as a racemic mixture. For instance, the separation of S-3-cyclohexenecarboxylic acid has been achieved using a chiral column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid. mdpi.com

Typical Chromatographic Conditions for Cyclohexenone Derivatives

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

| GC | Non-polar (e.g., DB-5) | Helium | FID, MS |

| HPLC (Reverse Phase) | C18 | Acetonitrile/Water | UV, MS |

| HPLC (Chiral) | Chiral (e.g., Amylose or Cellulose based) | Hexane/Isopropanol or Ethanol | UV, CD |

| Note: These are general conditions based on the analysis of related compounds. |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. While no crystal structure has been reported specifically for this compound, studies on related cyclohexenone derivatives provide insight into the expected structural features. nih.gov

A single-crystal X-ray diffraction study of this compound, if a suitable crystal can be obtained, would provide definitive information on bond lengths, bond angles, and the conformation of the cyclohexene ring. In many cyclohexenone derivatives, the ring adopts a distorted conformation, often described as a sofa or half-chair. The analysis would also reveal the planarity of the enone system and the orientation of the ethyl substituent. Furthermore, crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding (if applicable in a hydrated crystal) or van der Waals forces, that govern the crystal packing. nih.gov

Theoretical and Computational Chemistry Approaches in 4 Ethyl 3 Cyclohexen 1 One Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their balance of accuracy and computational cost. DFT is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Elucidation of Reaction Pathways and Transition States

DFT is a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation barriers and reaction thermodynamics.

For instance, in reactions involving α,β-unsaturated ketones like 4-Ethyl-3-cyclohexen-1-one, such as Michael additions or cycloadditions, DFT can be used to model the step-by-step process. beilstein-journals.org Calculations can identify the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. For example, theoretical studies on the cycloisomerization of enynes catalyzed by metal chlorides have successfully used DFT to map the reaction profile, identifying the rate-determining step and key intermediates. pku.edu.cn A similar approach could be applied to understand the synthesis or subsequent reactions of this compound.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction (Note: These values are representative examples of what DFT calculations can provide and are not from a specific study on this compound.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Enolate intermediate | -5.8 |

| Transition State 2 (TS2) | Transition state for protonation | +8.5 |

| Product | Final addition product | -12.7 |

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which is invaluable for structure elucidation and the assignment of experimental spectra. DFT calculations can predict various spectroscopic parameters with a useful degree of accuracy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Benchmark studies show that with appropriate functionals and basis sets, ¹H shifts can be predicted with a root-mean-square deviation (RMSD) of 0.07–0.19 ppm and ¹³C shifts with an RMSD of 0.5–2.9 ppm. mdpi.com

IR Spectroscopy: DFT can also compute vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O and C=C stretching frequencies in this compound.

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: Experimental values are typical for such structures; predicted values are hypothetical, based on the expected accuracy of DFT calculations.)

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C=O (C1) | 199.5 | 198.7 | - | - |

| =CH (C3) | 128.9 | 128.1 | 5.85 | 5.90 |

| =C-Et (C4) | 145.2 | 146.0 | - | - |

| Ethyl-CH₂ | 28.5 | 28.1 | 2.10 | 2.12 |

| Ethyl-CH₃ | 12.1 | 11.8 | 1.05 | 1.07 |

Conformational Analysis and Stereochemical Preferences

The cyclohexene (B86901) ring in this compound is not planar and exists in specific conformations, typically a half-chair or a distorted boat form. The ethyl group at the C4 position, which is a stereocenter, can adopt different spatial orientations. DFT calculations can be used to determine the geometries and relative energies of these different conformers.

By optimizing the geometry of each possible conformer, researchers can identify the most stable (lowest energy) structure. For substituted cyclohexanes, substituents generally prefer to be in an equatorial or pseudo-equatorial position to minimize steric strain. mdpi.com For this compound, calculations would compare the energy of the conformer where the ethyl group is in a pseudo-axial position versus a pseudo-equatorial position to determine the favored arrangement.

Table 3: Illustrative Conformational Energy Analysis (Note: Values are representative for a substituted cyclohexene ring.)

| Conformer | Ethyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Half-Chair) | Pseudo-Equatorial | 0.00 | 96.5 |

| 2 (Half-Chair) | Pseudo-Axial | 2.20 | 3.5 |

| 3 (Twist-Boat) | - | 5.10 | <0.1 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model a system of atoms and molecules using classical mechanics (a force field) to calculate their trajectories.

For this compound, MD simulations could be used to:

Simulate Dynamic Behavior: Observe the conformational flexibility of the cyclohexene ring and the rotation of the ethyl group in a solution environment over nanoseconds.

Analyze Intermolecular Interactions: In a simulation with multiple molecules, MD can be used to study aggregation behavior or interactions with other chemical species, such as on a surface or within a biological binding site. Computational studies on related compounds have used MD to validate docking results and understand the stability of ligand-receptor complexes. pcbiochemres.com

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies aim to build mathematical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) is a primary example of this approach. nih.gov

In a QSAR study involving cyclohexenone derivatives, various molecular descriptors are calculated for each compound in a dataset. acs.orgresearchgate.net These descriptors quantify different aspects of the molecule's structure:

Topological: Based on the 2D connectivity of atoms.

Geometrical: Related to the 3D shape and size of the molecule.

Electronic: Derived from quantum chemical calculations, such as partial charges, dipole moment, and HOMO/LUMO energies.

Statistical methods, like multiple linear regression, are then used to create an equation that correlates a selection of these descriptors with an observed property (e.g., reaction rate, inhibitory concentration). Such models can then be used to predict the activity of new, unsynthesized compounds and guide the design of molecules with enhanced properties. scientific.net

Table 4: Common Molecular Descriptors Used in QSAR Studies of Cyclohexenone Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability (nucleophilicity) |

| Electronic | LUMO Energy | Electron-accepting ability (electrophilicity) |

| Electronic | Dipole Moment | Molecular polarity |

| Steric/Geometrical | Molecular Volume | Overall size and steric bulk |

| Steric/Geometrical | Surface Area | Accessible area for interaction |

| Topological | Wiener Index | Molecular branching and compactness |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Paradigms in 4 Ethyl 3 Cyclohexen 1 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices is profoundly influencing the synthesis of 4-Ethyl-3-cyclohexen-1-one. Future research is centered on developing synthetic routes that minimize environmental impact, utilize renewable resources, and enhance efficiency.

A significant area of focus is the use of renewable feedstocks. Lignin, an abundant biopolymer, is a promising source of aromatic compounds that can be converted into valuable chemicals. kit.edu Similarly, cellulose and other carbohydrates are being explored for the production of platform molecules that can serve as precursors to cyclohexenone derivatives. kit.edu Fatty acids, with their inherent functional groups, also present an attractive starting point for the synthesis of monomers for new polymeric materials through catalytic processes. kit.edu Research into the conversion of terpenes, which are naturally occurring hydrocarbons, into cyclic oxyterpenes using ecocatalysts is also a promising avenue for sustainable synthesis. mdpi.com

Biocatalysis is emerging as a powerful tool for the synthesis of chiral cyclohexanone (B45756) building blocks. researchgate.net Enzymes such as lipases, enoate reductases, and nitrilases offer a green alternative to conventional chemical methods. researchgate.net The use of ene-reductases, in particular, allows for the asymmetric reduction of activated carbon-carbon double bonds under mild, aqueous conditions, avoiding the need for heavy metal catalysts and high-pressure hydrogen. ucl.ac.uk These enzymatic methods not only enhance the sustainability of the synthesis but also provide access to enantiomerically pure products. researchgate.netucl.ac.uk

The development of one-pot synthesis methods is another key trend. For instance, a tandem carbene and photoredox-catalyzed strategy has been developed for the convergent synthesis of α,β-disubstituted cyclic ketones, offering a route to complex cycloalkanone products in a single step. nih.gov

Design of Highly Selective and Efficient Catalytic Systems

The design of catalysts that can achieve high selectivity and efficiency is paramount for the practical synthesis of this compound. Research in this area is exploring a wide range of catalytic systems, from transition metal complexes to organocatalysts and enzymes.

Transition Metal Catalysis: Palladium-based catalysts have shown efficacy in the α,β-dehydrogenation of ketones to form enones. organic-chemistry.org For instance, Pd(DMSO)2(TFA)2 can be used for the direct dehydrogenation of cyclohexanones using oxygen as a green oxidant. organic-chemistry.org Cationic Rhodium(I) catalysts have been employed in the [5 + 1] cycloaddition of vinylcyclopropanes and carbon monoxide to produce β,γ-cyclohexenones or α,β-cyclohexenones, depending on the reaction conditions. organic-chemistry.org

Organocatalysis: Chiral Brønsted acids derived from BINOL have been shown to catalyze highly enantioselective Morita-Baylis-Hillman reactions of cyclohexenone with aldehydes. organic-chemistry.org These catalysts, used in conjunction with a nucleophilic promoter like triethylphosphine, offer a metal-free approach to chiral cyclohexenone derivatives. organic-chemistry.org

Biocatalysis: Alcohol dehydrogenases (ADHs) are being investigated for the stereoselective reduction of 4-alkylcyclohexanones. mdpi.com Certain ADHs have demonstrated exceptional activity, providing cis-alcohols with high conversions and diastereomeric excess. mdpi.com Ene-reductases from the Old Yellow Enzyme (OYE) family are also a well-established biocatalytic alternative for the asymmetric reduction of C=C bonds, offering excellent stereoselectivities for a broad range of substrates. researchgate.net

Table 1: Comparison of Catalytic Systems for Cyclohexenone Synthesis

| Catalyst Type | Example | Reaction | Key Advantages |

|---|---|---|---|

| Transition Metal | Pd(DMSO)2(TFA)2 | Dehydrogenation of cyclohexanones | High efficiency, use of O2 as oxidant organic-chemistry.org |

| Transition Metal | Cationic Rh(I) | [5 + 1] cycloaddition | Controllable selectivity for α,β or β,γ-enones organic-chemistry.org |

| Organocatalyst | Chiral BINOL-derived Brønsted acid | Morita-Baylis-Hillman reaction | High enantioselectivity, metal-free organic-chemistry.org |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Reduction of 4-alkylcyclohexanones | High stereoselectivity for cis-alcohols mdpi.com |

| Biocatalyst | Ene-reductase (OYE family) | Asymmetric reduction of C=C bonds | Excellent enantioselectivity, mild conditions researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals, including this compound. These technologies offer significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, and easier scalability. chimia.chthieme-connect.com

Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for reactions involving unstable intermediates or highly exothermic processes. chimia.chthieme-connect.com The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, leading to higher yields and selectivities. scispace.com For instance, the continuous flow synthesis of cyclohexene (B86901) oxide from cyclohexene using air as a green oxidant has been demonstrated to be significantly faster and more efficient than the batch process. beilstein-journals.orgnih.gov This is attributed to the efficient mass transfer between the liquid and gas phases in the microfluidic channel. beilstein-journals.org

Automated synthesis platforms, often coupled with flow reactors, allow for the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes. A multioperation, continuous-flow platform has been developed for the synthesis of tramadol from cyclohexanone, demonstrating the potential for producing significant quantities of complex molecules. vapourtec.comresearchgate.net

The application of flow chemistry is particularly beneficial for reactions that are difficult to control in batch, such as those involving hazardous reagents like peroxides. thieme-connect.com The small reaction volumes in flow reactors minimize the risks associated with explosive or unstable compounds. thieme-connect.com

Exploration of this compound in Materials Science and Polymer Chemistry

The unique chemical structure of this compound makes it a valuable building block for the development of novel materials and polymers. The presence of both a carbonyl group and a carbon-carbon double bond allows for a variety of polymerization and modification reactions.

Cyclohexene oxide, a related compound, is a key starting material for the manufacturing of various functional organic compounds and materials, including polymers. beilstein-journals.orgnih.gov The copolymerization of cyclohexene oxide and carbon dioxide, for instance, produces poly(cyclohexene carbonate), a biodegradable polymer with potential applications in packaging and biomedical devices.

The development of polymers from renewable resources is a major focus in materials science. Fatty acids and other oleochemicals can be transformed into monomers for a range of polymeric materials, from elastomers to thermosets. kit.edu The synthesis of unsaturated macrolactones from renewable feedstocks and their subsequent ring-opening polymerization is another promising route to new materials. nih.gov

The incorporation of the cyclohexenone moiety into polymer backbones or as a pendant group can impart unique properties to the resulting materials, such as thermal stability, specific reactivity for cross-linking, or the ability to participate in post-polymerization modifications.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Operando Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective chemical processes. Advanced analytical techniques, such as in situ spectroscopy and operando studies, are providing unprecedented insights into reaction pathways in real-time.

In situ attenuated total reflectance infrared (ATR-IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy have been used to study the kinetics of the copolymerization of cyclohexene oxide and carbon dioxide. acs.org These techniques allow for the monitoring of reactant and product concentrations throughout the course of the reaction, providing valuable data for determining reaction orders and activation energies. acs.org

Computational chemistry is also playing an increasingly important role in elucidating reaction mechanisms. scielo.br Density functional theory (DFT) calculations can be used to model transition states and reaction intermediates, providing a theoretical framework for understanding experimental observations. scielo.br For example, computational studies have been used to investigate the mechanism of the [2+2] cycloaddition reaction of cyclohexenone and its derivatives with vinyl acetate, revealing a stepwise mechanism. researchgate.net

The combination of in situ spectroscopic techniques and computational modeling provides a powerful approach for gaining a comprehensive understanding of complex reaction mechanisms. This knowledge is essential for the rational design of new catalysts and the optimization of reaction conditions to achieve desired outcomes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.